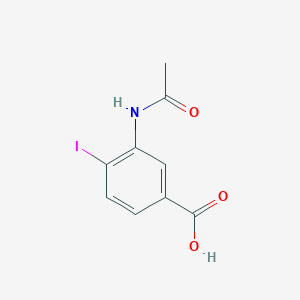![molecular formula C10H25NOSi B13501356 {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine is an organic compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a propyl chain, which is further linked to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions, often in solvents like dimethylformamide (DMF) or acetonitrile . The protected intermediate can then be further reacted with methylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: May be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine involves the interaction of the TBDMS group with various molecular targets. The TBDMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- tert-Butyldimethylsilanol
Uniqueness
{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine is unique due to its combination of a TBDMS group with a propyl chain and a methylamine group. This structure provides specific reactivity and stability, making it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C10H25NOSi |
|---|---|
Poids moléculaire |
203.40 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H25NOSi/c1-10(2,3)13(5,6)12-9-7-8-11-4/h11H,7-9H2,1-6H3 |
Clé InChI |
KHNUEKFMOVECIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)









![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
